(3aR,7aS)-1-methyl-3-(pyridin-2-yl)-octahydro-1H-imidazo[4,5-c]pyridin-2-one hydrochloride
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Overview
Description
(3aR,7aS)-1-methyl-3-(pyridin-2-yl)-octahydro-1H-imidazo[4,5-c]pyridin-2-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring and an imidazopyridine core. It is often studied for its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-1-methyl-3-(pyridin-2-yl)-octahydro-1H-imidazo[4,5-c]pyridin-2-one hydrochloride typically involves multiple steps, including the formation of the imidazopyridine core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazopyridine core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the pyridine ring and other functional groups through various chemical reactions.
Purification: Isolation and purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aS)-1-methyl-3-(pyridin-2-yl)-octahydro-1H-imidazo[4,5-c]pyridin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of new functional groups to the existing structure.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, (3aR,7aS)-1-methyl-3-(pyridin-2-yl)-octahydro-1H-imidazo[4,5-c]pyridin-2-one hydrochloride is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding. It may serve as a lead compound for drug discovery and development.
Medicine
In medicine, this compound may be explored for its therapeutic potential in treating various diseases. Its interactions with biological targets are of particular interest.
Industry
In industry, this compound may be used as an intermediate in the synthesis of more complex molecules or as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (3aR,7aS)-1-methyl-3-(pyridin-2-yl)-octahydro-1H-imidazo[4,5-c]pyridin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The precise molecular pathways involved depend on the specific biological context and the nature of the target.
Properties
CAS No. |
1958063-19-8 |
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Molecular Formula |
C12H17ClN4O |
Molecular Weight |
268.74 g/mol |
IUPAC Name |
(3aR,7aS)-1-methyl-3-pyridin-2-yl-3a,4,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C12H16N4O.ClH/c1-15-9-5-7-13-8-10(9)16(12(15)17)11-4-2-3-6-14-11;/h2-4,6,9-10,13H,5,7-8H2,1H3;1H/t9-,10+;/m0./s1 |
InChI Key |
AYXPCJIMPUHOIO-BAUSSPIASA-N |
Isomeric SMILES |
CN1[C@H]2CCNC[C@H]2N(C1=O)C3=CC=CC=N3.Cl |
Canonical SMILES |
CN1C2CCNCC2N(C1=O)C3=CC=CC=N3.Cl |
Origin of Product |
United States |
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